molecular formula C13H16O4 B1325794 5-(3-Ethoxyphenyl)-5-oxovaleric acid CAS No. 951892-34-5

5-(3-Ethoxyphenyl)-5-oxovaleric acid

Cat. No. B1325794
M. Wt: 236.26 g/mol
InChI Key: UYYYENWWXXPKNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 5-oxovaleric acid group and the attachment of the 3-ethoxyphenyl group. This could potentially be achieved through a variety of synthetic methods, including condensation reactions or substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the ethoxyphenyl group and the 5-oxovaleric acid group. The ethoxyphenyl group is a type of ether, which is characterized by an oxygen atom connected to two carbon atoms. The 5-oxovaleric acid group contains a carboxylic acid and a ketone, which are polar functional groups .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation. The ketone could potentially undergo reactions such as nucleophilic addition or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar carboxylic acid and ketone groups would likely make this compound soluble in polar solvents. The compound’s melting and boiling points would depend on its specific structure and the strength of the intermolecular forces .

Scientific Research Applications

1. Pro-Inflammatory Mediator Role and OXE-Receptor Interaction

5-Oxo-6,8,11,14-eicosatetraenoic acid (a related compound to 5-(3-Ethoxyphenyl)-5-oxovaleric acid) is an important pro-inflammatory mediator. It stimulates eosinophils migration via the OXE receptor, a G-protein-coupled receptor. This role is crucial in conditions associated with oxidative stress (Qiuji Ye et al., 2017).

2. Metabolic Pathways in Adipose Tissue

Metabolites like 5-oxoproline, closely related to 5-(3-Ethoxyphenyl)-5-oxovaleric acid, are integral in the metabolic interplay between brown/beige adipose tissue and skeletal muscle. They induce mitochondrial oxidative energy metabolism, influencing systemic energy expenditure and metabolism (Anna Whitehead et al., 2021).

3. Biochemical and Biological Effects

5-Oxo-ETE, a related compound, has been extensively studied for its biochemical and biological effects. It is synthesized from arachidonic acid and has significant roles in activating various cells, including eosinophils and neutrophils, and might contribute to diseases like asthma (W. Powell & J. Rokach, 2005).

4. Role in Cellular Activation and Disease Mediation

5-Oxo-ETE acts as a chemoattractant for various cells and stimulates proliferation in specific cell types. It has a potential role in allergic diseases such as asthma, due to its potent effects on eosinophils. Its actions are mediated through the OXE receptor (W. Powell & J. Rokach, 2013).

5. Potential Therapeutic Targets

Compounds structurally similar to 5-(3-Ethoxyphenyl)-5-oxovaleric acid, such as OXE receptor antagonists, have been explored for their therapeutic potential in treating eosinophilic disorders like asthma. This stems from their ability to block the actions of chemoattractants like 5-oxo-ETE (Shishir Chourey et al., 2018).

properties

IUPAC Name

5-(3-ethoxyphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-17-11-6-3-5-10(9-11)12(14)7-4-8-13(15)16/h3,5-6,9H,2,4,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYYENWWXXPKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294344
Record name 3-Ethoxy-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Ethoxyphenyl)-5-oxovaleric acid

CAS RN

951892-34-5
Record name 3-Ethoxy-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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